2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole

Sequential cross-coupling Nucleophilic aromatic substitution Regioselective functionalization

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (CAS 1146717-90-9, molecular formula C15H7Cl3F2N2, molecular weight 359.59 g/mol) is a fully substituted 1,5-diarylimidazole belonging to the class of halogenated imidazole derivatives. It features a 1-(4-chlorophenyl) group, a 5-(2,6-difluorophenyl) substituent, and chlorine atoms at the imidazole C-2 and C-4 positions.

Molecular Formula C15H7Cl3F2N2
Molecular Weight 359.6 g/mol
Cat. No. B12335139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole
Molecular FormulaC15H7Cl3F2N2
Molecular Weight359.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=C(N=C(N2C3=CC=C(C=C3)Cl)Cl)Cl)F
InChIInChI=1S/C15H7Cl3F2N2/c16-8-4-6-9(7-5-8)22-13(14(17)21-15(22)18)12-10(19)2-1-3-11(12)20/h1-7H
InChIKeyZMNPQZYVFNVDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole: Core Structural and Procurement Profile


2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (CAS 1146717-90-9, molecular formula C15H7Cl3F2N2, molecular weight 359.59 g/mol) is a fully substituted 1,5-diarylimidazole belonging to the class of halogenated imidazole derivatives. It features a 1-(4-chlorophenyl) group, a 5-(2,6-difluorophenyl) substituent, and chlorine atoms at the imidazole C-2 and C-4 positions . The compound is commercially available as a research chemical from multiple vendors at purities of 95–98% and is typically stored at 2–8 °C . Its predicted physicochemical properties include a boiling point of 462.7±55.0 °C, density of 1.51±0.1 g/cm³, and a pKa of -4.27±0.60 .

Why 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole Cannot Be Simply Replaced by Generic Imidazole Analogs


Halogenated 1,5-diarylimidazoles are not interchangeable building blocks. The specific pattern of aryl and halogen substituents on the imidazole scaffold governs both the electronic properties and the regioselectivity of subsequent cross-coupling or nucleophilic aromatic substitution reactions. The target compound features two chlorine leaving groups at the C-2 and C-4 positions of the imidazole core, combined with electron-withdrawing aryl rings (4-chlorophenyl and 2,6-difluorophenyl) that modulate the reactivity of each C–Cl bond differently. Closely related analogs, such as the mono-chloro variant 4-chloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (CAS 1193450-54-2) or the 3-fluoro-substituted aryl derivative (CAS 1146718-91-3), lack the dual reactive handles or the identical electronic tuning, leading to divergent reaction outcomes in sequential derivatization strategies. The quantitative evidence below details the procurement-relevant dimensions of this differentiation.

Quantitative Evidence Guide: Differentiating 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole from Its Closest Analogs


Dual C-2/C-4 Chlorine Substitution Enables Sequential Derivatization vs. Single-Handle Mono-Chloro Analog

The target compound possesses two chlorine atoms on the imidazole ring at positions 2 and 4, whereas the closest mono-chloro comparator, 4-chloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (CAS 1193450-54-2), bears only a single chlorine at C-4 . The presence of two reactive C–Cl bonds allows for orthogonal or sequential functionalization: typically, C-2 chlorine is more electrophilic due to the adjacent N-1 and N-3 atoms, while C-4 chlorine is less activated but still amenable to palladium-catalyzed couplings. This enables a two-step diversification strategy that is impossible with the mono-chloro analog.

Sequential cross-coupling Nucleophilic aromatic substitution Regioselective functionalization

Electronic Modulation by 4-Chlorophenyl at N-1 vs. 4-Chloro-3-fluorophenyl Analog Alters Coupling Reactivity

The N-1 aryl substituent in the target compound is 4-chlorophenyl, whereas the analog 2,4-dichloro-1-(4-chloro-3-fluorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (CAS 1146718-91-3) carries an additional fluorine at the 3-position of the N-1 phenyl ring . The extra electron-withdrawing fluorine in the analog increases the electron deficiency of the imidazole ring, which can accelerate oxidative addition in cross-coupling but also reduce selectivity between C-2 and C-4 positions. For programs requiring selective mono-functionalization at C-2 over C-4, the less activated 4-chlorophenyl group in the target compound provides a wider selectivity window.

Electronic effects Palladium-catalyzed coupling Structure-activity relationship

Commercial Availability with Defined Purity Specification (98%) vs. Lower-Purity Generic Imidazole Intermediates

The target compound is available from specialty chemical suppliers with a certified purity of 98% (NLT 98%) as specified by MolCore and Leyan , whereas many generic chlorinated imidazole intermediates are offered only at 95% or unspecified purity. This 3% absolute purity difference reduces the burden of by-products in subsequent reactions, particularly where the main impurity is the mono-chloro analog or dehalogenated material, which can compete in subsequent coupling steps.

Purity specification Procurement quality Reproducibility

Predicted Physicochemical Profile Distinguishes Solubility and Handling Parameters from Non-Fluorinated Analogs

The 2,6-difluorophenyl substituent at C-5 imparts distinct physicochemical properties relative to non-fluorinated analogs. The target compound has a predicted density of 1.51±0.1 g/cm³ and boiling point of 462.7±55.0 °C , whereas a hypothetical non-fluorinated analog (2,4-dichloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) would have lower density and boiling point due to absence of fluorine. The increased fluorine content also lowers logP, potentially improving solubility in certain solvent systems compared to all-chloro or all-hydro analogs.

Physicochemical properties Lipophilicity Storage stability

Optimal Procurement and Application Scenarios for 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole


Medicinal Chemistry: Sequential Diversification of 1,5-Diarylimidazole Scaffolds

In lead optimization programs targeting kinase inhibition or COX/LOX modulation, the dual C-2/C-4 chlorine substitution enables sequential Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce two distinct aromatic or amine moieties in a controlled order. The 98% entry purity reduces the carryover of mono-substituted intermediates that could complicate biological assay interpretation .

Agrochemical Intermediate Synthesis: Building Block for Crop Protection Agents

The 2,6-difluorophenyl group is a privileged fragment in modern fungicide and insecticide design. This compound serves as a late-stage intermediate where the two chlorine atoms can be replaced by heterocyclic amines or thiols to generate patentable agrochemical candidates with differentiated biological profiles .

Materials Science: Halogenated Imidazole Monomers for Conjugated Polymers

The di-chloro substitution pattern is suitable for polycondensation reactions to produce imidazole-containing conjugated polymers. The electron-withdrawing substituents tune the HOMO/LUMO levels, and the 98% purity ensures reproducible polymerization stoichiometry (Carothers equation sensitivity to monomer purity) [1].

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